1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol
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Overview
Description
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol is a chemical compound with the molecular formula C12H13F3N2O3 and a molecular weight of 290.24 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a piperidin-4-ol moiety. It is commonly used in proteomics research and has various applications in scientific research .
Preparation Methods
The synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Piperidin-4-ol Formation: The piperidin-4-ol moiety is synthesized through cyclization reactions involving appropriate precursors.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization: The piperidin-4-ol moiety can undergo cyclization reactions to form different heterocyclic compounds.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, trifluoromethyl iodide, and nitric acid. Major products formed from these reactions include amino derivatives, substituted aromatic compounds, and heterocyclic compounds.
Scientific Research Applications
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with cellular membranes and proteins .
Comparison with Similar Compounds
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol can be compared with similar compounds such as:
2-Nitro-4-(trifluoromethyl)phenol: Similar structure but lacks the piperidin-4-ol moiety.
2-Nitro-4-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of the piperidin-4-ol moiety.
2-(2-Nitro-4-(trifluoromethyl)phenyl)acetic acid: Contains an acetic acid group instead of the piperidin-4-ol moiety.
The uniqueness of this compound lies in its combination of the nitro, trifluoromethyl, and piperidin-4-ol groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c13-12(14,15)8-1-2-10(11(7-8)17(19)20)16-5-3-9(18)4-6-16/h1-2,7,9,18H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLQAAVUHAWJKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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